molecular formula C24H31NO B13779378 N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German] CAS No. 6605-97-6

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]

Cat. No.: B13779378
CAS No.: 6605-97-6
M. Wt: 349.5 g/mol
InChI Key: LMDNAFGKUWIQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether is a complex organic compound with a structure combining a norgranatanol backbone modified with ethyl and benzhydryl substituents. The compound’s benzhydryl moiety may confer lipophilicity and binding affinity to biological targets, while the ethyl and norgranatanol groups could influence metabolic stability or stereochemical properties.

Properties

CAS No.

6605-97-6

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

IUPAC Name

9-ethyl-3-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C24H31NO/c1-3-25-20-13-9-14-21(25)17-22(16-20)26-24(19-11-5-4-6-12-19)23-15-8-7-10-18(23)2/h4-8,10-12,15,20-22,24H,3,9,13-14,16-17H2,1-2H3

InChI Key

LMDNAFGKUWIQOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether typically involves multi-step organic reactions. One common method includes the alkylation of norgranatanol with ethyl halides under basic conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts such as potassium carbonate or sodium hydride are often used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from analogous compounds in the evidence:

Structural Analogues in Patent Literature ()

The European patent application (EP3 348 550A1) lists benzothiazole-derived acetamides, such as N-(benzothiazole-2-yl)-2-phenylacetamide and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . While these compounds share substituted aromatic systems (e.g., benzhydryl or chlorophenyl groups) with the target compound, their core structures diverge significantly. For example:

  • Backbone Differences: The patent compounds feature benzothiazole cores linked to acetamide groups, whereas the target compound has a norgranatanol-derived ether structure.

Environmental and Pharmacokinetic Comparisons ()

For instance:

  • Log Kow: Alpha-HCH has a log Kow of 3.8, indicating moderate lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.